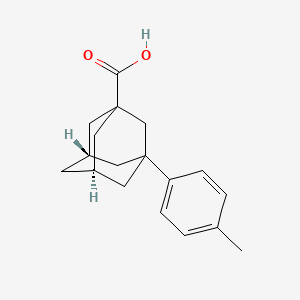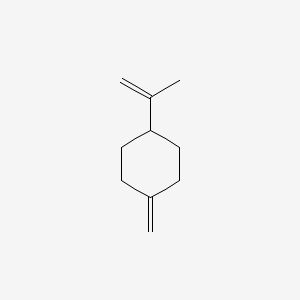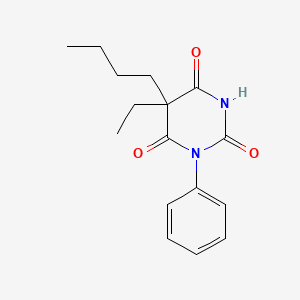
5-Butyl-5-ethyl-1-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-ethyl-1-phenylbarbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various pharmaceutical applications. Barbituric acid derivatives are known for their central nervous system depressant properties, and they have been used as sedatives, hypnotics, and anticonvulsants .
Preparation Methods
The synthesis of 5-Butyl-5-ethyl-1-phenylbarbituric acid typically involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate in methanol. The reaction mixture is heated to reflux, and the product is then acidified with hydrochloric acid to yield the crude product. This crude product is further purified by recrystallization in ethanol aqueous solution . Industrial production methods follow similar routes but are optimized for higher yields and purity, often involving additional steps such as distillation and solvent recovery .
Chemical Reactions Analysis
5-Butyl-5-ethyl-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with halogens or other functional groups.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
5-Butyl-5-ethyl-1-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-1-phenylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition. This results in elevated seizure thresholds and reduced spread of seizure activity. Additionally, the compound may inhibit calcium channels, decreasing excitatory neurotransmitter release .
Comparison with Similar Compounds
5-Butyl-5-ethyl-1-phenylbarbituric acid can be compared with other barbiturates such as phenobarbital and pentobarbital:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy. .
Pentobarbital: Used primarily as a sedative and anesthetic, pentobarbital has a shorter duration of action compared to phenobarbital
Uniqueness: This compound is unique in its specific substituents at the 5-position, which may confer distinct pharmacological properties
Similar Compounds
Phenobarbital: 5-Ethyl-5-phenylbarbituric acid
Pentobarbital: 5-Ethyl-5-(1-methylbutyl)barbituric acid
Secobarbital: 5-Allyl-5-(1-methylbutyl)barbituric acid
Properties
CAS No. |
67050-28-6 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-butyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-11-16(4-2)13(19)17-15(21)18(14(16)20)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,19,21) |
InChI Key |
ZGHDFVVXOYKDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

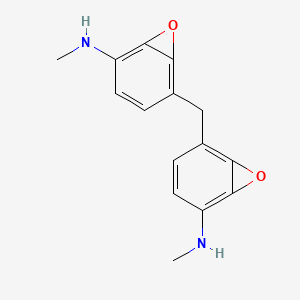
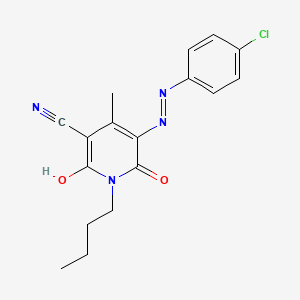
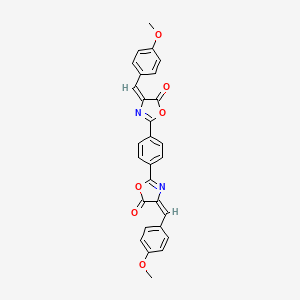

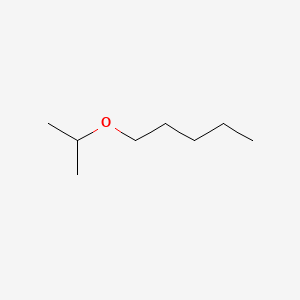
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
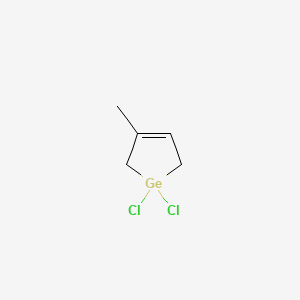
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
